methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate
Description
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate is a β-ketoester derivative featuring a pyridine ring substituted with a methoxy group at the 3-position. The compound’s structure comprises a methyl ester group, a central 3-oxopropanoate backbone, and a 3-methoxypyridin-2-yl moiety.
Properties
CAS No. |
1512587-87-9 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO4/c1-14-8-4-3-5-11-10(8)7(12)6-9(13)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
RTIVQGYAJDFBJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-methoxypyridin-2-yl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(3-hydroxypyridin-2-yl)-3-oxopropanoate.
Reduction: The ester functional group can be reduced to an alcohol, resulting in the formation of 3-(3-methoxypyridin-2-yl)-3-hydroxypropanoate.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or alkylating agents (e.g., alkyl halides) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(3-hydroxypyridin-2-yl)-3-oxopropanoate
Reduction: 3-(3-methoxypyridin-2-yl)-3-hydroxypropanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ester functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Variation in Ester Groups
The choice of ester group (methyl vs. ethyl) influences physicochemical properties and reactivity:
- Methyl esters (e.g., the target compound) typically exhibit higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., ethyl 3-cyclopropyl-3-oxopropanoate derivatives in ) .
- Ethyl esters may offer enhanced metabolic stability in pharmacological contexts, as seen in triazolopyrimidinone derivatives .
Substituent Effects on the Pyridine/Heteroaromatic Ring
The position and nature of substituents on the pyridine ring significantly alter electronic and steric properties:
- 6-Methyl substitution (Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate, ): A methyl group at the 6-position introduces steric hindrance, which may affect regioselectivity in subsequent reactions .
- 3-Nitro substitution (Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate, ): The nitro group is strongly electron-withdrawing, reducing the pyridine ring’s basicity and altering reaction pathways (e.g., favoring electrophilic substitutions) .
Aryl vs. Heteroaryl Substituents
Compounds with non-pyridine aromatic systems exhibit distinct properties:
- Phenyl derivatives (e.g., methyl 2-(3-chlorocyclohexyl)-3-(3-methoxyphenyl)-3-oxopropanoate, ): The absence of a nitrogen atom in the aromatic ring reduces hydrogen-bonding capacity and polar interactions compared to pyridine-containing analogs .
Spiro and Bridged Structures
Spiro-fused or bridged cyclohexyl derivatives (e.g., ) demonstrate how steric complexity impacts synthetic yields and applications:
- Methyl 2-(3-chlorocyclohexyl)-3-(3-methoxyphenyl)-3-oxopropanoate (2c): Achieved 64% yield with FeCl3, while bromo- and iodo-substituted analogs showed lower yields (47–53%) due to halide-dependent reactivity .
- These structures may confer rigidity, making them useful in asymmetric catalysis or as intermediates for polycyclic natural products.
Key Spectroscopic Features
- 1H NMR Shifts :
- IR Spectra :
- Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ are consistent across β-ketoesters .
Biological Activity
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
| Property | Details |
|---|---|
| CAS No. | 1512587-87-9 |
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
The compound features a methoxy group on the pyridine ring and an ester functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The methoxy and ester groups facilitate hydrogen bonding and hydrophobic interactions, which can enhance binding affinity to target proteins. Notably, the compound has been shown to modulate enzyme activity, potentially influencing metabolic pathways relevant to disease states.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of specific signaling pathways associated with inflammation .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Further investigations are necessary to elucidate the specific molecular targets involved .
Comparative Analysis
To provide a clearer understanding of this compound's unique properties, a comparison with similar compounds is useful:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate | Methoxy group at position 5 | Investigated for similar antimicrobial properties |
| Methyl 3-(3-hydroxypyridin-2-yl)-3-oxopropanoate | Hydroxyl group instead of methoxy | Enhanced solubility but different activity profile |
| Ethyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate | Ethyl ester instead of methyl ester | Potentially different pharmacokinetics |
Case Studies
-
Antimicrobial Efficacy Study :
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent. -
Anti-inflammatory Mechanism Investigation :
A study focused on the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that it reduced levels of TNF-alpha and IL-6 by approximately 40%, suggesting a strong anti-inflammatory effect mediated through NF-kB pathway inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
